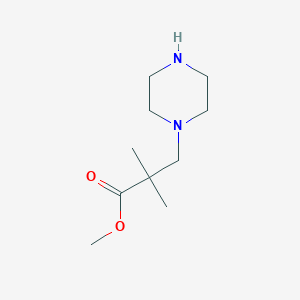
Methyl 2,2-dimethyl-3-piperazin-1-yl-propanoate
Cat. No. B3253525
Key on ui cas rn:
224309-88-0
M. Wt: 200.28 g/mol
InChI Key: HHKYFZUEQZIOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08314092B2
Procedure details


Add phosphoryl chloride (5 equiv; 4.36 mL, 7.19 g, 46.89 mmoles) to 2,7-dichloro-5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one (1 equiv; 2.505 g, 9.38 mmoles) in chloroform (80 mL) and heat and stir at 50° C. overnight. Decant the reaction solution and evaporate in vacuo to an oil. Dissolve the oil in DCM, wash with saturated aqueous sodium hydrogen carbonate solution. Dry the DCM solution over Na2SO4, filter and concentrate to dryness to give 2,7,11-trichloro-5H-pyrrolo[2,1-c][1,4]benzodiazepine as a cream colored solid. In parallel desalt methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride (0.837 g, 3.54 mmoles) by dissolving in methanol, add the methanolic solution to an SCX-2 column (10 g) wash with methanol and then elute with 2.5M ammonia in methanol solution, evaporate the methanol ammonia fraction to give methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate (0.665 g) as an oil. Mix this oil with 2,7,11-trichloro-5H-pyrrolo[2,1-c][1,4]benzodiazepine (0.505 g 1.77 mmoles), potassium carbonate (0.733 g, 5.31 mmoles) and acetonitrile (20 mL) and heat at reflux overnight. Cool the reaction mixture to room temperature and filter, washing the sinter with EtOAc, then evaporate the filtrate in vacuo to a solid. Chromatograph on silica eluting with methanol/DCM (gradient elution 2:98 to 8:92). Evaporate the fractions containing product to give methyl 3-[4-(2,7-dichloro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-yl)piperazin-1-yl]-2,2-dimethylpropanoate (0.69 g). MS (m/z): 449.13/451.07 (M+1).
Quantity
0.837 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][C:3]([CH3:15])([CH2:8][N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)[C:4]([O:6][CH3:7])=[O:5]>CO>[CH3:2][C:3]([CH3:15])([CH2:8][N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)[C:4]([O:6][CH3:7])=[O:5] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.837 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CC(C(=O)OC)(CN1CCNCC1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
add the methanolic solution to an SCX-2 column (10 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with methanol
|
WASH
|
Type
|
WASH
|
|
Details
|
elute with 2.5M ammonia in methanol solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the methanol ammonia fraction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OC)(CN1CCNCC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.665 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
